molecular formula C34H60N2O3 B609012 MHAPC-Chol

MHAPC-Chol

Cat. No.: B609012
M. Wt: 544.9 g/mol
InChI Key: XNSUBQXPLPQEHC-DYQRUOQXSA-N
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Mechanism of Action

Target of Action

MHAPC-Chol, also known as N,N-methyl hydroxy-ethyl aminopropane carbamoyl cholesterol, is a cationic cholesterol . Its primary targets are the cells where it is intended to deliver its payload. In the context of gene therapy, this compound is used to form lipoplexes with other compounds, such as siRNA, to facilitate cellular uptake .

Mode of Action

This compound interacts with its targets primarily through cellular association. It forms lipoplexes with siRNA, which are then taken up by the cells . The higher cellular association of MHAPC-lipoplexes compared to other lipoplexes is correlated with significantly higher zeta potentials and lower surface pH levels .

Biochemical Pathways

It is known that the compound plays a crucial role in gene silencing via high cellular association . This suggests that this compound may interact with the pathways involved in gene expression and regulation.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its formulation and route of administration. When used to deliver siRNA into mice via intravenous injection, this compound accumulates in the liver . This suggests that the compound has a high degree of bioavailability in this organ.

Result of Action

The primary result of this compound’s action is a high gene silencing effect via high cellular association . This is achieved through the delivery of siRNA to the target cells, which can then interfere with the expression of specific genes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the surface properties of MHAPC-lipoplexes, such as zeta potentials and surface pH levels, can affect their cellular association and gene transfection efficiency . Additionally, modifications with certain surfactants can further influence these properties . .

Preparation Methods

Synthetic Routes and Reaction Conditions

MHAPC-Chol is synthesized through a series of chemical reactions involving cholesterol and various reagents. The synthesis typically involves the modification of cholesterol with N,N-methyl hydroxyethyl aminopropane carbamoyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

MHAPC-Chol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MHAPC-Chol is unique due to its high cellular association and gene silencing efficiency compared to other cationic cholesterol derivatives. Its structure allows for better interaction with cellular membranes, resulting in more effective delivery of siRNA .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-hydroxyethyl(methyl)amino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H60N2O3/c1-24(2)9-7-10-25(3)29-13-14-30-28-12-11-26-23-27(39-32(38)35-19-8-20-36(6)21-22-37)15-17-33(26,4)31(28)16-18-34(29,30)5/h11,24-25,27-31,37H,7-10,12-23H2,1-6H3,(H,35,38)/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSUBQXPLPQEHC-DYQRUOQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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